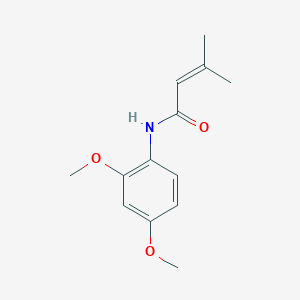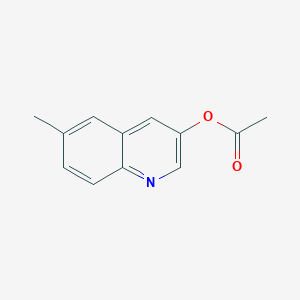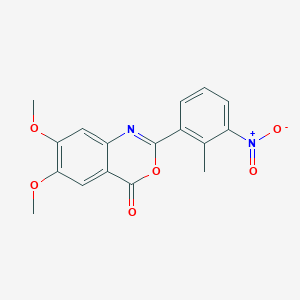![molecular formula C17H23FN2O B5680680 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol (DFMQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and is known for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol. One area of research is the investigation of its potential use as a fluorescent probe for imaging purposes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of research is the investigation of its potential use in the treatment of cancer. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation, making it a potential candidate for use in cancer therapy. Finally, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol needs to be further elucidated to fully understand its biological effects and potential applications.
Synthesemethoden
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol can be synthesized by reacting 2-methyl-4-hydroxyquinoline with dipropylamine and formaldehyde in the presence of a catalyst. The reaction yields 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol as a yellow solid, which can be purified by recrystallization. The synthesis of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been optimized to produce high yields and purity, making it a feasible compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been used in various studies to investigate its effects on cell proliferation, apoptosis, and gene expression. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
Eigenschaften
IUPAC Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPTUGUBJOLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5680657.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![4-({4-methyl-5-[1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5680670.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)